2-(piperidin-1-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]quinazolin-4-amine
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Overview
Description
N-[1-(ADAMANTAN-1-YL)ETHYL]-2-(PIPERIDIN-1-YL)QUINAZOLIN-4-AMINE is a complex organic compound that features a unique structure combining adamantane, piperidine, and quinazoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ADAMANTAN-1-YL)ETHYL]-2-(PIPERIDIN-1-YL)QUINAZOLIN-4-AMINE typically involves multi-step organic reactions. One common approach is to start with the adamantane derivative, which undergoes alkylation to introduce the ethyl group. This intermediate is then reacted with a piperidine derivative under controlled conditions to form the piperidinyl moiety. Finally, the quinazoline ring is introduced through a cyclization reaction involving appropriate reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes selecting suitable solvents, temperatures, and catalysts. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[1-(ADAMANTAN-1-YL)ETHYL]-2-(PIPERIDIN-1-YL)QUINAZOLIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[1-(ADAMANTAN-1-YL)ETHYL]-2-(PIPERIDIN-1-YL)QUINAZOLIN-4-AMINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-[1-(ADAMANTAN-1-YL)ETHYL]-2-(PIPERIDIN-1-YL)QUINAZOLIN-4-AMINE involves its interaction with specific molecular targets. The adamantane moiety provides structural rigidity, while the piperidine and quinazoline rings contribute to its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Adamantan-1-yl)-N-[1-(adamantan-1-yl)ethyl]acetamide: Shares the adamantane and ethyl groups but differs in the acetamide moiety.
N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide: Contains adamantane and acetamide groups but has a phenylvinyl and benzyl substitution.
Uniqueness
N-[1-(ADAMANTAN-1-YL)ETHYL]-2-(PIPERIDIN-1-YL)QUINAZOLIN-4-AMINE is unique due to its combination of adamantane, piperidine, and quinazoline structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H34N4 |
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Molecular Weight |
390.6 g/mol |
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-2-piperidin-1-ylquinazolin-4-amine |
InChI |
InChI=1S/C25H34N4/c1-17(25-14-18-11-19(15-25)13-20(12-18)16-25)26-23-21-7-3-4-8-22(21)27-24(28-23)29-9-5-2-6-10-29/h3-4,7-8,17-20H,2,5-6,9-16H2,1H3,(H,26,27,28) |
InChI Key |
YOAQATBFWPFTMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC4=NC(=NC5=CC=CC=C54)N6CCCCC6 |
Origin of Product |
United States |
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